N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide
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Overview
Description
N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide is an organic compound with a complex structure that includes a cyanomethyl group, an ethoxyphenyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzaldehyde with malononitrile to form an intermediate, which is then subjected to further reactions to introduce the butanamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide include:
- N-(cyanomethyl)-4-(4-methoxyphenyl)-4-oxobutanamide
- N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxopentanamide
- N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutyramide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications, as it can participate in a wide range of chemical reactions and interact with diverse molecular targets .
Properties
IUPAC Name |
N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-19-12-5-3-11(4-6-12)13(17)7-8-14(18)16-10-9-15/h3-6H,2,7-8,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVOTEOFMFSSRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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